D-Homoalanine hydrochloride is a derivative of the amino acid alanine, specifically an analog that features an additional methylene group in its structure. This compound is significant in biochemical research and applications due to its structural similarity to natural amino acids, which allows it to participate in various biological processes and chemical reactions.
D-Homoalanine hydrochloride can be synthesized through various chemical methods involving the modification of existing amino acids or their derivatives. It is often utilized in research settings for the synthesis of peptides and as a building block in organic chemistry.
D-Homoalanine hydrochloride is classified as a non-proteinogenic amino acid. It falls under the category of aliphatic amino acids, which are characterized by their side chains that consist of carbon and hydrogen atoms.
D-Homoalanine hydrochloride can be synthesized using several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yields and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
D-Homoalanine hydrochloride has the following structural formula:
The compound features a central carbon atom bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), and a side chain consisting of three carbon atoms.
D-Homoalanine hydrochloride can participate in various chemical reactions typical of amino acids:
The reactivity of D-homoalanine is influenced by its functional groups. The amino group can undergo protonation under acidic conditions, while the carboxylic group can participate in esterification or amidation reactions.
The mechanism by which D-homoalanine exerts its effects in biological systems typically involves:
Research indicates that the incorporation of D-homoalanine into peptides can enhance stability against proteolytic degradation compared to natural peptides.
D-Homoalanine hydrochloride has several applications in scientific research:
D-Homoalanine (2-aminobutyric acid) represents a non-proteinogenic amino acid whose D-configuration is essential for pharmaceutical applications. Unlike its L-counterpart, D-homoalanine biosynthesis relies on specialized enzymatic machinery for chiral inversion. Alanine racemases (EC 5.1.1.1), pyridoxal phosphate (PLP)-dependent enzymes, catalyze the interconversion of L- and D-amino acids but exhibit limited activity toward homoalanine substrates. Structural studies reveal that these racemases employ a two-base mechanism with conserved active site residues (tyrosine and lysine) positioned 3.5-3.6 Å from the α-carbon of bound alanine [5] [10]. This spatial arrangement facilitates proton abstraction and reprotonation during racemization. However, the extended methylene chain of homoalanine disrupts optimal positioning within the active site, resulting in significantly reduced catalytic efficiency compared to alanine [9].
For efficient D-homoalanine production, metabolic engineering approaches divert intermediates from natural pathways. Threonine dehydratase (IlvA) converts L-threonine to 2-ketobutyrate, which serves as the immediate precursor for homoalanine synthesis [7]. Engineered glutamate dehydrogenases (GDH) with mutated substrate-binding pockets (K92L/T195A/V377A/S380C) then catalyze the reductive amination of 2-ketobutyrate using ammonia as the amino donor, yielding L-homoalanine with 50-fold increased specificity over natural substrates [7]. Subsequent enantiomeric conversion to D-homoalanine requires either evolved racemases or chemical methods. Notably, some bacterial alanine racemases (e.g., from Bacillus stearothermophilus) demonstrate marginal activity toward longer-chain substrates, providing potential engineering targets [5] [10].
Table 1: Enzymes in D-Homoalanine Precursor Synthesis
Enzyme | Function | Natural Substrate | Engineered Activity |
---|---|---|---|
Threonine dehydratase | Deamination of threonine | L-threonine | Enhanced 2-ketobutyrate production |
Glutamate dehydrogenase | Reductive amination | 2-ketoglutarate | 50-fold ↑ specificity for 2-ketobutyrate |
Alanine racemase | Stereoinversion | L/D-alanine | Limited activity on homoalanine |
The ATP-grasp superfamily comprises over 20 enzymes characterized by a unique nucleotide-binding fold where two α+β domains "grasp" ATP between them [3]. These enzymes catalyze ATP-dependent ligation reactions through a conserved mechanism involving acylphosphate intermediates. D-Homoalanine incorporation into peptides requires specialized ATP-grasp enzymes capable of activating its carboxyl group. The catalytic cycle proceeds via three stages:
Structural analyses reveal that ATP-grasp enzymes share three conserved domains (A, B, C) with the B-domain acting as a flexible "lid" over the active site. The phosphate-binding P-loop (residues 155-161 in D-alanine-D-alanine ligase) undergoes substrate-induced ordering [3] [6]. For D-homoalanine incorporation, enzymes like D-alanine-D-alanine ligase (Ddl) face steric challenges due to the additional methylene group. However, the structural plasticity of the ATP-grasp fold allows accommodation of non-natural substrates through active site remodeling. Kinetic studies confirm that Ddl homologs can utilize D-2-aminobutyrate (D-homoalanine's deprotonated form) at reduced catalytic efficiency compared to D-alanine [6].
Table 2: ATP-Grasp Enzymes Relevant to D-Amino Acid Incorporation
Enzyme | Biological Function | Nucleophile Specificity | Carboxylate Specificity |
---|---|---|---|
D-ala-D-ala ligase (Ddl) | Peptidoglycan biosynthesis | D-alanine | D-alanine |
Glutathione synthetase | Glutathione biosynthesis | Glycine | γ-Glu-Cys |
Carbamoyl phosphate synthetase | Pyrimidine/arginine biosynthesis | Ammonia | Bicarbonate |
Ribosomal protein S6-modifying enzyme | Ribosome biogenesis | Glutamate | Ribosomal S6 protein |
Carrier-mediated transport significantly influences the cellular availability of D-homoalanine for biosynthetic reactions. Biological membranes employ two primary transport mechanisms: passive diffusion and carrier-mediated processes. While small hydrophobic molecules diffuse readily, charged molecules like D-homoalanine require specialized transporters [4] [8]. The peptide permease (PepT) family facilitates dipeptide uptake, potentially enabling D-homoalanine-containing peptide import [4].
Within biosynthesis pathways, 4'-phosphopantetheinyl carrier proteins activate D-homoalanine for transfer. These proteins employ a conserved serine residue that undergoes post-translational modification to carry the phosphopantetheine cofactor. The resulting thioester linkage activates carboxyl groups for nucleophilic attack. In nonribosomal peptide synthetases (NRPS), carrier protein domains (PCP) load D-amino acids via adenylation domains. Although natural NRPS systems rarely incorporate homoalanine, their modular architecture permits engineering for non-natural substrate activation [2].
Key steps in carrier-mediated activation:
The extended chain length of D-homoalanine versus D-alanine (C4 vs C3) may impact interactions within the adenylation domain's carboxylate-binding pocket. Structural studies of homologous systems indicate that residues lining this pocket determine chain length specificity through hydrophobic interactions [2].
Enzyme kinetics provide crucial insights into D-homoalanine utilization. D-Alanine-D-alanine ligase (Ddl), a model ATP-grasp enzyme, exhibits stringent substrate discrimination against extended-chain analogs. Kinetic parameters reveal that Ddl from Thermus thermophilus has a 20-fold higher Km for D-2-aminobutyrate (0.5-1.0 mM) versus D-alanine (0.025-0.05 mM) [6]. Similarly, the kcat decreases 5-fold for the non-natural substrate, indicating reduced catalytic turnover.
Monovalent cations (MVCs) profoundly influence D-amino acid ligase activity. Ddl exhibits type II MVC activation, with K+ and Rb+ enhancing catalytic efficiency 20-fold [6]. This activation primarily reduces Km for D-alanine2 from 4.02 mM to 0.2 mM without significantly affecting kcat or ATP binding. The ionic radius dependency (K+ ≈ Rb+ > Cs+ > Na+ ≈ Li+) suggests a specific binding site adjacent to the active site. X-ray crystallography confirms that MVCs bind near the d-Ala2 binding pocket, altering charge distribution without inducing conformational changes [6]. For D-homoalanine, MVC coordination may partially compensate for suboptimal substrate positioning.
Site-directed mutagenesis has identified specificity determinants in homologous ligases. Mutating tyrosine-216 to phenylalanine in Ddl enables D-alanine-D-lactate formation, demonstrating that altering this residue modulates nucleophile specificity [3] [6]. Similarly, mutations in the P-loop (residues 148-153) affect ATP positioning and consequently, carboxylate activation efficiency. These findings provide rational engineering targets for improving D-homoalanine incorporation.
Table 3: Kinetic Parameters of D-Amino Acid Ligases with D-Alanine and Analogs
Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Activation by K+ |
---|---|---|---|---|
D-alanine (D-Ala1) | 0.125 ± 0.01 | 16.2 ± 0.5 | 129,600 | 2-fold ↓ Km |
D-alanine (D-Ala2) | 4.02 ± 0.3 | 16.2 ± 0.5 | 4,030 | 20-fold ↓ Km |
D-2-aminobutyrate | 0.5-1.0 | ~3.2 | ~3,200-6,400 | 5-10-fold ↓ Km |
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